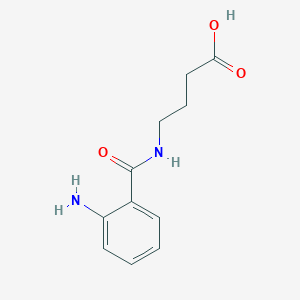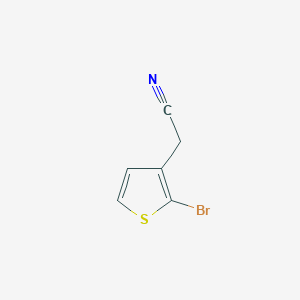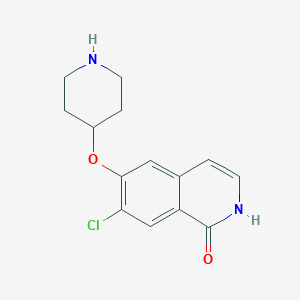
1-Phenyl-2-(thiophen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-(thiophen-2-yl)ethanone is an organic compound with the molecular formula C12H10OS. It is also known by other names such as 2-Phenyl-1-(2-thienyl)ethanone and 2-Phenyl-1-(2-thienyl)ethanone . This compound features a phenyl group and a thienyl group attached to an ethanone backbone, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
1-Phenyl-2-(thiophen-2-yl)ethanone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of thiophene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs. These methods may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
1-Phenyl-2-(thiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the phenyl or thienyl rings, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols.
Aplicaciones Científicas De Investigación
1-Phenyl-2-(thiophen-2-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to certain biological molecules.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds, particularly those with anti-inflammatory or analgesic properties.
Industry: It is utilized in the production of specialty chemicals, including dyes, fragrances, and polymers.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Phenyl-2-(thiophen-2-yl)ethanone can be compared to other similar compounds, such as:
2-Acetylthiophene: This compound has a similar thienyl group but lacks the phenyl group, making it less versatile in certain reactions.
2-Phenylacetophenone: This compound has a phenyl group attached to an ethanone backbone but lacks the thienyl group, affecting its reactivity and applications.
Thiophene-2-carboxaldehyde: This compound features a thienyl group with an aldehyde functional group, offering different reactivity compared to this compound.
The uniqueness of this compound lies in its combination of phenyl and thienyl groups, providing a balance of reactivity and stability that is valuable in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C12H10OS |
|---|---|
Peso molecular |
202.27 g/mol |
Nombre IUPAC |
1-phenyl-2-thiophen-2-ylethanone |
InChI |
InChI=1S/C12H10OS/c13-12(9-11-7-4-8-14-11)10-5-2-1-3-6-10/h1-8H,9H2 |
Clave InChI |
PJEUJVLFQCESRL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















